molecular formula C7H12BNO2 B14765761 (1-isopropyl-1H-pyrrol-2-yl)boronic acid

(1-isopropyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B14765761
M. Wt: 152.99 g/mol
InChI Key: OTCNPNVPSSWELT-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrrol-2-yl)boronic acid is a heterocyclic boronic acid derivative characterized by a pyrrole ring substituted with an isopropyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 2-position. This structure confers unique reactivity due to the interplay between the electron-rich pyrrole ring and the Lewis acidic boron center. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, biomedical applications (e.g., protease inhibition), and sensor technologies due to their ability to form reversible covalent bonds with diols . However, the specific pharmacological and chemical properties of (1-isopropyl-1H-pyrrol-2-yl)boronic acid remain understudied compared to other boronic acids, necessitating comparative analysis with structurally or functionally related compounds.

Properties

Molecular Formula

C7H12BNO2

Molecular Weight

152.99 g/mol

IUPAC Name

(1-propan-2-ylpyrrol-2-yl)boronic acid

InChI

InChI=1S/C7H12BNO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6,10-11H,1-2H3

InChI Key

OTCNPNVPSSWELT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN1C(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrrole with a boron-containing reagent. One common method is the reaction of 1-isopropyl-1H-pyrrole with boronic acid or boronic ester under specific conditions to form the desired boronic acid derivative .

Industrial Production Methods

Industrial production of (1-isopropyl-1H-pyrrol-2-yl)boronic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-pyrrol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving (1-isopropyl-1H-pyrrol-2-yl)boronic acid include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving (1-isopropyl-1H-pyrrol-2-yl)boronic acid depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Boronic Acids

Compound Core Structure Substituents Key Electronic Features
(1-Isopropyl-1H-pyrrol-2-yl)boronic acid Pyrrole ring 1-isopropyl, 2-B(OH)₂ Electron-rich ring; moderate Lewis acidity
Phenanthren-9-yl boronic acid Polycyclic aromatic 9-B(OH)₂ High hydrophobicity; planar structure
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Biphenyl ether 2-B(OH)₂, 4-(2-methoxyethyl) Flexible side chain; enhanced solubility
4-MCPBA (4-Methylcarboxyphenylboronic acid) Phenyl ring 4-carboxy, 3-B(OH)₂ Low pKa (~7.8); high glucose affinity
  • In contrast, phenanthren-9-yl boronic acid’s extended aromatic system enhances π-π stacking in biological targets but may limit solubility .
Reactivity and Stability

Table 2: Comparative Reactivity Profiles

Compound pKa (Experimental) Hydrolysis Rate (t½) Glucose Association Constant (M⁻¹)
(1-Isopropyl-1H-pyrrol-2-yl)boronic acid ~8.5 (estimated) Not reported Not studied
4-MCPBA 7.8 Slow 1,200
4-Nitrophenyl boronic acid ~8.9 0.0586 s⁻¹ (pH 11) <500
Pinanediol boronic esters N/A <20 min (pH 7.4) N/A
  • Hydrolysis : Unlike pinanediol boronic esters, which hydrolyze rapidly under basic conditions , arylboronic acids like 4-nitrophenyl boronic acid exhibit slower hydrolysis rates, favoring stability in drug formulations .

Table 3: Antiproliferative and Inhibitory Potency

Compound Target IC50/Effective Concentration Notes
Phenanthren-9-yl boronic acid Triple-negative breast cancer (4T1 cells) 0.3 µM Sub-micromolar cytotoxicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) 1 µM Superior to trichostatin A (1.5 µM)
Bortezomib (proteasome inhibitor) 20S proteasome 0.6 nM Boronic acid moiety critical for activity
  • Its structural similarity to peptidic boronic acids (e.g., bortezomib) suggests possible proteasome inhibition, but this requires validation .
  • Enzyme Inhibition: The fungal HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates that side-chain flexibility enhances target engagement . By contrast, the rigid pyrrole core of (1-isopropyl-1H-pyrrol-2-yl)boronic acid may restrict conformational adaptability in enzyme binding.

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